3,4-Dichloro-3',4',5'-trifluorobenzophenone chemical structure properties
3,4-Dichloro-3',4',5'-trifluorobenzophenone chemical structure properties
The following technical guide details the structural properties, synthesis, and applications of 3,4-Dichloro-3',4',5'-trifluorobenzophenone , a specialized halogenated diaryl ketone used as a scaffold in medicinal chemistry and agrochemical discovery.
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Executive Summary & Core Identity
3,4-Dichloro-3',4',5'-trifluorobenzophenone is a highly functionalized building block characterized by two distinct aromatic domains: an electron-deficient 3,4,5-trifluorophenyl ring and a lipophilic 3,4-dichlorophenyl ring, bridged by a reactive carbonyl group.[1]
This compound serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically NK-3 antagonists) and Nuclear Receptor ligands (Glucocorticoid receptor modulators).[1] Its unique substitution pattern allows for orthogonal functionalization—enabling medicinal chemists to fine-tune metabolic stability and binding affinity.[1]
Chemical Identity Table
| Property | Data |
| IUPAC Name | (3,4-Dichlorophenyl)(3,4,5-trifluorophenyl)methanone |
| CAS Number | Not widely listed; Refer to InChI Key |
| InChI Key | QJYGKYJLTRNODY-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₅Cl₂F₃O |
| Molecular Weight | 305.08 g/mol |
| Predicted LogP | ~5.1 – 5.4 (High Lipophilicity) |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Melting Point | Approx. 60–80 °C (Predicted based on analogs) |
Structural Properties & Reactivity Profile
The molecule's utility stems from the electronic disparity between its two rings, which dictates its chemical behavior.[1]
Electronic Descriptors[1]
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Ring A (3,4-Dichlorophenyl): The chlorine atoms exert a negative inductive effect (-I) but a positive mesomeric effect (+M).[1] This ring is relatively deactivated towards electrophilic attack but stable against nucleophiles.[1]
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Ring B (3,4,5-Trifluorophenyl): This ring is highly electron-deficient.[1] The three fluorine atoms, combined with the electron-withdrawing carbonyl bridge, create a "electron sink."[1]
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The Carbonyl Bridge: Acts as a strong electron-withdrawing group (EWG), activating the para-positions on both rings.[1]
Key Reactivity: Regioselective SₙAr
The most critical chemical property for drug development is the Nucleophilic Aromatic Substitution (SₙAr) susceptibility of the 4'-fluorine (on Ring B).[1]
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Mechanism: The 4'-position is para to the carbonyl (EWG) and flanked by two ortho-fluorines.[1] This makes the C-F bond at the 4'-position highly electrophilic.[1]
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Utility: Researchers can displace this specific fluorine with amines, thiols, or alkoxides to introduce polarity or specific pharmacophores without affecting the rest of the molecule.[1]
Reactivity Pathway Diagram
The following diagram illustrates the primary synthetic divergences available from this core scaffold.
Caption: Reactivity landscape showing the activated 4'-fluorine as the primary handle for derivatization (SₙAr), alongside standard carbonyl manipulations.
Synthesis Protocols
For research applications, purity and regiocontrol are paramount.[1] Two primary methods are recommended: the Friedel-Crafts Acylation (scalable) and the Grignard Addition/Oxidation (versatile).[1]
Method A: Friedel-Crafts Acylation (Scalable Route)
This method is preferred for multi-gram synthesis.[1] It utilizes the directing effects of the 1,2,3-trifluorobenzene to ensure the correct isomer.[1]
Reagents:
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3,4-Dichlorobenzoyl chloride (1.0 equiv)[1]
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1,2,3-Trifluorobenzene (1.1 equiv)[1]
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Aluminum Chloride (AlCl₃) (1.2 equiv)[1]
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
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Dissolution: Dissolve 3,4-dichlorobenzoyl chloride in anhydrous DCM.
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Catalyst Addition: Cool to 0°C. Add AlCl₃ portion-wise to form the acylium ion complex (solution turns yellow/orange).
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Substrate Addition: Add 1,2,3-trifluorobenzene dropwise.
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Note on Regioselectivity: The electrophile attacks the 5-position of the trifluorobenzene ring (para to the central fluorine), which is sterically accessible and electronically activated relative to the crowded 4/6 positions.[1]
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Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
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Quench: Pour the mixture slowly onto ice/HCl.
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Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane to yield the target.
Method B: Grignard Addition & Oxidation (Lab Scale)
This method avoids isomer issues if 3,4,5-trifluorobromobenzene is available.[1]
Protocol:
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Grignard Formation: React 3,4,5-trifluorobromobenzene with Mg turnings in THF to form (3,4,5-trifluorophenyl)magnesium bromide.[1]
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Addition: Cannulate the Grignard reagent into a solution of 3,4-dichlorobenzaldehyde at -78°C.
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Intermediate: This yields the corresponding benzhydrol (alcohol).[1]
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Oxidation: Treat the crude alcohol with Dess-Martin Periodinane (DMP) or Jones Reagent to generate the ketone.[1]
Applications in Drug Development
This scaffold appears in patent literature for high-value therapeutic targets.[1] The combination of lipophilicity and specific halogen bonding interactions makes it ideal for hydrophobic binding pockets.[1]
NK-3 Receptor Antagonists
Neurokinin-3 (NK-3) receptors are targets for treating schizophrenia and hormone-related disorders.[1] The 3,4-dichloro-3',4',5'-trifluorobenzophenone core serves as a hydrophobic anchor.[1]
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Mechanism: The 3,4-dichloro ring fits into a deep hydrophobic pocket, while the trifluoro ring modulates the pKa of adjacent amines (if derivatized) or engages in electrostatic interactions with receptor residues.[1]
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Reference: US Patent 8,871,761 describes triazolopyrazine derivatives where this specific diaryl ketone motif is used to construct the core pharmacophore [1].[1]
Glucocorticoid Receptor (GR) Modulators
Selective GR modulators (SGRMs) require rigid, lipophilic cores to displace cortisol.[1]
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Utility: The trifluorophenyl group is often used to improve metabolic stability by blocking the P450 oxidation sites (the C-F bond is stronger than C-H and resists hydroxylation).[1]
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Reference: US Patent Application 2017/0273972 utilizes similar diaryl ketone scaffolds in the synthesis of fused azadecalin compounds for anti-inflammatory therapies [2].[1]
Experimental Workflow Diagram
The following diagram depicts how this building block is integrated into a medicinal chemistry campaign.
Caption: Integration of the benzophenone scaffold into a hit-to-lead optimization cycle.
Safety & Handling
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Hazards: As a poly-halogenated aromatic, this compound should be treated as a potential Skin Irritant (H315) , Eye Irritant (H319) , and STOT-SE (H335) .[1]
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Environmental: Halogenated benzophenones are persistent in the environment.[1] All waste must be segregated into halogenated organic waste streams.[1]
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Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong reducing agents (e.g., LiAlH₄) which will reduce the ketone.[1]
References
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US Patent 8,871,761 . NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders. (2014). Available at: [1][2]
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US Patent Application 2017/0273972 . Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators. (2017).[1] Available at: [1][2]
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PubChem Database . Compound Summary for InChIKey QJYGKYJLTRNODY-UHFFFAOYSA-N. National Center for Biotechnology Information.[1] Available at: [1]
Sources
- 1. US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 2. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
